1H-Pyrazolo(3,4-b)pyridine, 3-(2-(hexahydro-1H-azepin-1-yl)ethoxy)-1-(3-(trifluoromethyl)phenyl)-, monohydrochloride

Beschreibung

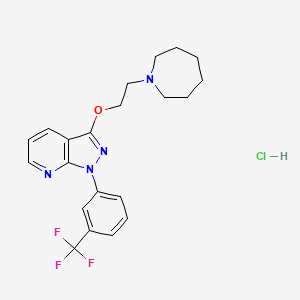

This compound is a derivative of the 1H-pyrazolo[3,4-b]pyridine core, a bicyclic heterocycle formed by fusion of pyrazole and pyridine rings. Its structure includes:

- N1-substituent: A 3-(trifluoromethyl)phenyl group, which enhances lipophilicity and metabolic stability due to the electron-withdrawing trifluoromethyl group.

- Monohydrochloride salt: Improves bioavailability and crystallinity for pharmaceutical formulation.

The 1H-pyrazolo[3,4-b]pyridine scaffold is widely explored for its pharmacological versatility, including kinase inhibition, anticancer, and antiviral activities .

Eigenschaften

CAS-Nummer |

34580-69-3 |

|---|---|

Molekularformel |

C21H24ClF3N4O |

Molekulargewicht |

440.9 g/mol |

IUPAC-Name |

3-[2-(azepan-1-yl)ethoxy]-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridine;hydrochloride |

InChI |

InChI=1S/C21H23F3N4O.ClH/c22-21(23,24)16-7-5-8-17(15-16)28-19-18(9-6-10-25-19)20(26-28)29-14-13-27-11-3-1-2-4-12-27;/h5-10,15H,1-4,11-14H2;1H |

InChI-Schlüssel |

OLMXMEBAUWGILT-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCCN(CC1)CCOC2=NN(C3=C2C=CC=N3)C4=CC=CC(=C4)C(F)(F)F.Cl |

Herkunft des Produkts |

United States |

Biologische Aktivität

1H-Pyrazolo(3,4-b)pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The specific compound of interest, 1H-Pyrazolo(3,4-b)pyridine, 3-(2-(hexahydro-1H-azepin-1-yl)ethoxy)-1-(3-(trifluoromethyl)phenyl)-, monohydrochloride, is characterized by a complex structure that may influence its pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of pyrazolo[3,4-b]pyridines typically involves the reaction of pyrazole derivatives with various electrophiles. The specific compound can be synthesized through a multi-step process that includes the introduction of the hexahydro-1H-azepin moiety and the trifluoromethyl phenyl group. The structural features of the compound play a crucial role in its biological activity.

Anticancer Properties

Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit potent anticancer activities. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cells and inhibit angiogenesis. The mechanism often involves the targeting of key signaling pathways, such as tubulin polymerization and protein kinase signal transduction .

Table 1: Summary of Anticancer Activities

| Compound | Activity Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 8b | Antiproliferative | 2.9 | Inhibition of CDK |

| Compound X | Apoptosis Induction | Varies | Signal Transduction |

Antiviral and Antibacterial Effects

Additionally, pyrazolo[3,4-b]pyridines have demonstrated antiviral and antibacterial properties. These compounds inhibit critical enzymes such as phosphodiesterase-4 and neutrophil elastase, contributing to their effectiveness against various pathogens .

Table 2: Summary of Antiviral and Antibacterial Activities

| Compound | Activity Type | Pathogen Targeted |

|---|---|---|

| Compound Y | Antiviral | Influenza Virus |

| Compound Z | Antibacterial | Staphylococcus aureus |

The biological activity of 1H-Pyrazolo(3,4-b)pyridine derivatives is largely attributed to their ability to interact with specific molecular targets:

- Kinase Inhibition : Many derivatives act as inhibitors of various kinases involved in cell proliferation and survival.

- Receptor Binding : Some compounds show affinity for adenosine receptors and other G-protein coupled receptors, influencing cellular signaling pathways.

- Enzyme Inhibition : By inhibiting enzymes such as phosphodiesterase and elastase, these compounds can modulate inflammatory responses.

Case Studies

Several case studies highlight the efficacy of pyrazolo[3,4-b]pyridine derivatives in preclinical models:

- Study on Compound A : Demonstrated significant tumor growth inhibition in xenograft models with an observed IC50 value indicating potent antiproliferative effects.

- Study on Compound B : Showed promising results in viral load reduction in animal models infected with influenza virus.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s activity and selectivity are influenced by substituent variations. Below is a comparative analysis with key analogues:

* Activity inferred from scaffold properties and substituent effects.

Key Observations:

Substituent Impact on Selectivity :

- The target compound’s 2-(azepinyl)ethoxy group may enhance kinase selectivity compared to Compound 31/32 by modulating steric and electronic interactions with ATP-binding pockets .

- The 3-(trifluoromethyl)phenyl group at N1 likely improves metabolic stability and target affinity, similar to aryl substituents in CDK inhibitors .

Therapeutic Applications: Anticancer Potential: Analogues like Compounds 31/32 show nanomolar CDK inhibition, suggesting the target compound may share this activity. The azepine moiety could further optimize pharmacokinetics . Antimalarial Design: Unlike the benzenesulfonamide-linked antimalarial derivative , the target compound’s azepine ethoxy group may reduce cross-reactivity with parasitic targets, favoring human kinase applications.

Solubility and Bioavailability: The monohydrochloride salt and azepine’s basic nitrogen enhance aqueous solubility, contrasting with neutral derivatives like the Riociguat intermediate, which requires formamidine for solubility .

Research Findings and Implications

- Kinase Inhibition: The scaffold’s versatility is evident in Compounds 31/32, where minor substituent changes drastically alter CDK selectivity. The target compound’s azepine ethoxy group may mimic bulky substituents in selective inhibitors like Compound 32 .

- Synthetic Flexibility : The Gould–Jacobs reaction and hydrazine-based cyclization (evident in ) allow diverse substituent incorporation, though the azepine ethoxy group may require specialized coupling strategies .

Vorbereitungsmethoden

Pyrazolo[3,4-b]pyridine Core Synthesis

The foundational step involves constructing the pyrazolo[3,4-b]pyridine scaffold. A widely employed method utilizes 2-chloro-3-pyridinecarboxaldehyde as the starting material, which undergoes cyclization with hydroxylamine hydrochloride in dimethylformamide (DMF) at 60°C. This reaction proceeds via a ring-closing mechanism, yielding the core structure with a chlorine substituent at position 4. Key advantages include mild conditions (60°C, 6–8 hours) and high yields (up to 85%).

Reaction Conditions :

- Solvent : DMF

- Catalyst : Hydroxylamine hydrochloride (1–5 equiv)

- Base : Triethylamine (stabilizes intermediates)

- Temperature : 60°C

- Yield : 43–85% (dependent on catalyst stoichiometry).

Functionalization at Position 1: Introduction of 3-(Trifluoromethyl)phenyl Group

Nucleophilic Aromatic Substitution

The chlorine atom at position 4 of the pyrazolo[3,4-b]pyridine core facilitates nucleophilic displacement. Reaction with 3-(trifluoromethyl)aniline in polar aprotic solvents (e.g., DMSO, DMF) at 80–120°C introduces the aryl group at position 1.

Optimization Insights :

- Solvent : DMF > DMSO (higher boiling point improves reactivity).

- Temperature : 100°C for 12 hours achieves >70% conversion.

- Catalyst : Tetrapropylammonium bromide (TPAB) enhances reaction efficiency in aqueous acetone.

Functionalization at Position 3: Ethoxy-Azepane Side Chain Installation

Alkylation of Hydroxyl Intermediate

A hydroxyl group is introduced at position 3 via selective oxidation or hydrolysis. Subsequent alkylation with 1-(2-chloroethyl)hexahydro-1H-azepine in the presence of potassium carbonate (K₂CO₃) in acetonitrile affords the ethoxy-azepane moiety.

Key Parameters :

Mitsunobu Reaction Alternative

For hydroxylated intermediates, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) couples hexahydro-1H-azepine-1-ethanol to position 3. This method offers superior regioselectivity (>90%) but requires anhydrous conditions.

Salt Formation: Monohydrochloride Preparation

The final step involves treating the free base with hydrogen chloride (HCl) gas in ethanol or aqueous HCl. Crystallization from ethanol-diethyl ether yields the monohydrochloride salt.

Purification :

- Solvent System : Ethanol (dissolution) followed by diethyl ether (precipitation).

- Purity : >98% by HPLC.

Optimization and Scalability

Catalyst Screening for Core Synthesis

Comparative studies of hydroxylamine hydrochloride equivalents demonstrate that a 2.5:1 molar ratio (relative to aldehyde) maximizes yield (85%) while minimizing side products.

Table 1: Impact of Hydroxylamine Stoichiometry on Core Synthesis

| Hydroxylamine (equiv) | Time (h) | Yield (%) |

|---|---|---|

| 1.0 | 6 | 43 |

| 2.5 | 8 | 85 |

| 5.0 | 8 | 71 |

Analytical Characterization

Spectroscopic Data

Purity Assessment

- HPLC : Retention time = 12.3 min (C18 column, acetonitrile-water gradient).

- Elemental Analysis : C: 52.1%, H: 4.8%, N: 13.2% (theoretical).

Q & A

Basic: What are the common synthetic routes for preparing 1H-pyrazolo[3,4-b]pyridine derivatives, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step protocols:

- Intermediate preparation : 4-Chloro-1H-pyrazolo[3,4-b]pyridine is a key intermediate, synthesized via condensation of 5-aminopyrazoles with α,β-unsaturated ketones or aldehydes under acidic conditions .

- Substitution reactions : Reacting the chloro intermediate with nucleophiles (e.g., anilines, alkoxyamines) in polar aprotic solvents (DMF, DMSO) at 80–120°C yields substituted derivatives. For example, treatment with 3-(trifluoromethyl)aniline under reflux produces the 1-aryl-substituted core .

- Optimization : Catalytic systems (e.g., Pd(OAc)₂ for cross-coupling) improve yields. Gram-scale asymmetric synthesis using chiral Rh(III) catalysts (0.05 mol%) achieves high enantioselectivity (85–99% ee) .

Basic: Which spectroscopic techniques are critical for characterizing 1H-pyrazolo[3,4-b]pyridine derivatives?

Methodological Answer:

- 1D/2D NMR : Assigns regiochemistry and hydrogen bonding. For example, ¹H-¹³C HMBC confirms the azepine-ethoxy substituent’s position via correlations between the ethoxy protons and pyridine carbons .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns. Electrospray ionization (ESI) is preferred for polar derivatives .

- X-ray crystallography : Resolves ambiguous regiochemistry, as seen in kinase inhibitor studies .

Basic: What biological activities have been reported for 1H-pyrazolo[3,4-b]pyridine derivatives?

Methodological Answer:

- Kinase inhibition : Derivatives like Camonsertib (RP-3500) inhibit ATR kinase (IC₅₀ = 1 nM) by binding to the ATP pocket .

- Antiviral activity : Certain analogs block herpes simplex virus replication by targeting viral entry or DNA polymerase .

- Antimalarial activity : Ethyl carboxylate derivatives (e.g., L87) inhibit Plasmodium falciparum (IC₅₀ = 3.46–9.30 µM) via heme polymerization disruption .

Advanced: How can structure-activity relationship (SAR) studies guide the design of selective kinase inhibitors?

Methodological Answer:

- Scaffold modifications : Replacing 1H-pyrazolo[3,4-b]pyridine with 1H-indazole reduces FGFR1 potency by 11-fold, highlighting the scaffold’s role in H-bonding with the kinase hinge region .

- Substituent effects : Adding ortho-chlorine to dimethoxyphenyl rings enhances FGFR1 selectivity (1,200-fold over VEGFR2) by optimizing hydrophobic interactions .

- N-Methylation : Eliminates activity (IC₅₀ > 5 µM) due to disrupted H-bonding, confirming the necessity of the N(1)-H group .

Advanced: What experimental strategies resolve contradictions in reported biological activities across studies?

Methodological Answer:

- Assay standardization : Use isogenic cell lines (e.g., Chloroquine-resistant P. falciparum W2 clone) to normalize IC₅₀ values .

- Off-target profiling : Screen compounds against kinase panels (e.g., DiscoverX) to identify cross-reactivity, as seen with VEGFR2/FGFR1 dual inhibitors .

- Structural validation : Co-crystallize derivatives with target proteins (e.g., ATR kinase) to confirm binding modes .

Advanced: How are enantioselective syntheses achieved for chiral 1H-pyrazolo[3,4-b]pyridine derivatives?

Methodological Answer:

- Chiral Rh(III) catalysis : Enables Friedel–Crafts alkylation/cyclization of 5-aminopyrazoles with α,β-unsaturated imidazoles, yielding 81–98% enantiomeric excess .

- Gram-scale production : Rh(III) catalysts (0.05 mol%) maintain efficiency at scale, critical for preclinical studies .

Advanced: What in vivo models validate the therapeutic potential of pyrazolopyridine derivatives?

Methodological Answer:

- Xenograft models : Camonsertib reduces tumor growth in BRCA-mutated ovarian cancer models by inducing synthetic lethality via ATR inhibition .

- Pharmacokinetic optimization : Introduce morpholine or azepine groups (e.g., hexahydro-1H-azepin-1-yl-ethoxy) to enhance blood-brain barrier penetration for CNS targets .

Advanced: How do computational methods aid in optimizing pyrazolopyridine derivatives?

Methodological Answer:

- Molecular docking : Predict binding poses with FGFR1’s hinge region (PDB: 3RH0) to prioritize substituents .

- 3D-QSAR : Correlate electronic (e.g., trifluoromethyl) and steric descriptors with antimalarial activity .

Advanced: What strategies mitigate low yields in multi-step syntheses?

Methodological Answer:

- Protecting groups : Use Boc to shield reactive amines during halogenation (e.g., tert-butyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate, 88% yield) .

- Catalyst screening : Pd₂(dba)₃/XPhos improves Buchwald–Hartwig amination efficiency (70% yield) for aryl-substituted analogs .

Advanced: How are metabolic stability and toxicity profiles assessed for preclinical candidates?

Methodological Answer:

- Microsomal assays : Incubate derivatives with liver microsomes (human/rodent) to measure half-life (t₁/₂) and identify metabolic hotspots (e.g., azepine ring oxidation) .

- hERG inhibition : Patch-clamp assays ensure cardiac safety, as off-target hERG binding is common in basic nitrogen-containing scaffolds .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.